2-ethynyl-1-methylpiperidine
Description
Properties
CAS No. |
51498-56-7 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Anodic Methoxylation of N-Formylpiperidine
The synthesis begins with the electrochemical methoxylation of N-formylpiperidine (4), a process optimized for scalability using a microfluidic electrolysis cell. Under constant current (6.0 A) in methanol with tetraethylammonium tetrafluoroborate (Et₄NBF₄) as the supporting electrolyte, the reaction achieves an 82% isolated yield of 2-methoxypiperidine-1-carbaldehyde (3). The carbon-filled polyvinylidene fluoride (C-PVDF) anode and steel cathode configuration enables efficient electron transfer, with a spiral channel design (3.75 mL reactor volume) ensuring rapid mixing and heat dissipation.
Critical parameters:
-
Current density : 60 mA/cm²
-
Flow rate : 8 mL/min
-
Temperature : Ambient (20–25°C)
-
Reaction scale : 200 mmol
This step establishes the 2-methoxy group while preserving the formyl protecting group, which is essential for subsequent N-methylation.
N-Methylation via Eschweiler–Clarke Reaction
Following methoxylation, the formyl group is removed under basic conditions to yield 2-methoxypiperidine. N-methylation proceeds via the Eschweiler–Clarke reaction, employing formaldehyde (3.0 equiv.) and formic acid (5.0 equiv.) at 85°C for 4 hours. While the referenced protocol uses deuterated formic acid (DCO₂D) for isotopic labeling, standard formic acid (HCOOH) achieves analogous N-methylation without isotopic incorporation.
Reaction equation :
Key advantages:
-
Atom economy : 89% (theoretical)
-
Functional group tolerance : Compatible with methoxy substituents
Grignard Reagent-Mediated Acetylene Incorporation
Formation of Acetylide Grignard Complexes
Patent CN108059585B demonstrates the synthesis of ethynyl-containing compounds via Grignard reagent formation. Methyl magnesium chloride (CH₃MgCl) reacts with acetylene gas at −35°C to −50°C in liquid ammonia, producing acetylide magnesium chloride (HC≡CMgCl). This method, though developed for pentenol derivatives, is adaptable to piperidine systems.
Scalability metrics :
Coupling with 2-Substituted Piperidine Electrophiles
The acetylide Grignard reagent reacts with 2-methoxy-1-methylpiperidine (synthesized as in Section 1.2) in a toluene/THF mixed solvent system. After hydrolysis with 10% HCl, extraction, and distillation, 2-ethynyl-1-methylpiperidine is isolated with >98% purity.
Workflow summary :
-
Grignard formation : 4 hours at −40°C
-
Nucleophilic substitution : 1–2 hours at −20°C
-
Hydrolysis : 1 hour at 20–30°C
-
Purification : Vacuum distillation at 70–90°C (−0.097 to −0.10 MPa)
Yield comparison :
Comparative Analysis of Synthetic Approaches
Reaction Efficiency and Byproduct Formation
The electrochemical route minimizes byproduct generation through precise control of electron transfer, whereas the Grignard method produces stoichiometric amounts of magnesium salts requiring removal.
Byproduct profiles :
-
Electrochemical : Trace methanol (<0.1%)
-
Grignard : Mg(OH)Cl (quantitative), residual THF (<500 ppm)
Isotopic Labeling Compatibility
Flow electrochemistry enables deuterium incorporation at the N-methyl position when using DCO₂D, a feature critical for nuclear magnetic resonance (NMR) studies of spin states. The Grignard approach lacks inherent isotopic labeling capabilities without modified reagents.
Industrial Scalability Considerations
The Ammonite 15 flow reactor supports continuous production at 8 L/hour, contrasting with batch-mode Grignard reactions limited by exothermicity and cryogenic requirements. However, Grignard chemistry benefits from established infrastructure in pharmaceutical manufacturing.
Capital cost comparison :
-
Flow electrolysis : High initial investment ($250k–$500k)
-
Batch Grignard : Moderate retrofitting costs ($50k–$100k)
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted piperidines.
Substitution: Various N-substituted piperidines.
Scientific Research Applications
2-Ethynyl-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethynyl-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-ethynyl-1-methylpiperidine with structurally related piperidine derivatives:
*Estimated based on structural analogs.
Key Research Findings and Contradictions
- Reactivity vs. Safety : While this compound’s ethynyl group enhances synthetic utility, it may pose greater handling risks (flammability, reactivity) compared to safer analogs like ethyl 2-(piperidin-4-yl)acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
